

8-Bromo-2,4-dichloroquinoline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-2,4-dichloroquinoline**

Cat. No.: **B1524661**

[Get Quote](#)

An In-depth Technical Guide to **8-Bromo-2,4-dichloroquinoline**: Structure, Synthesis, and Applications

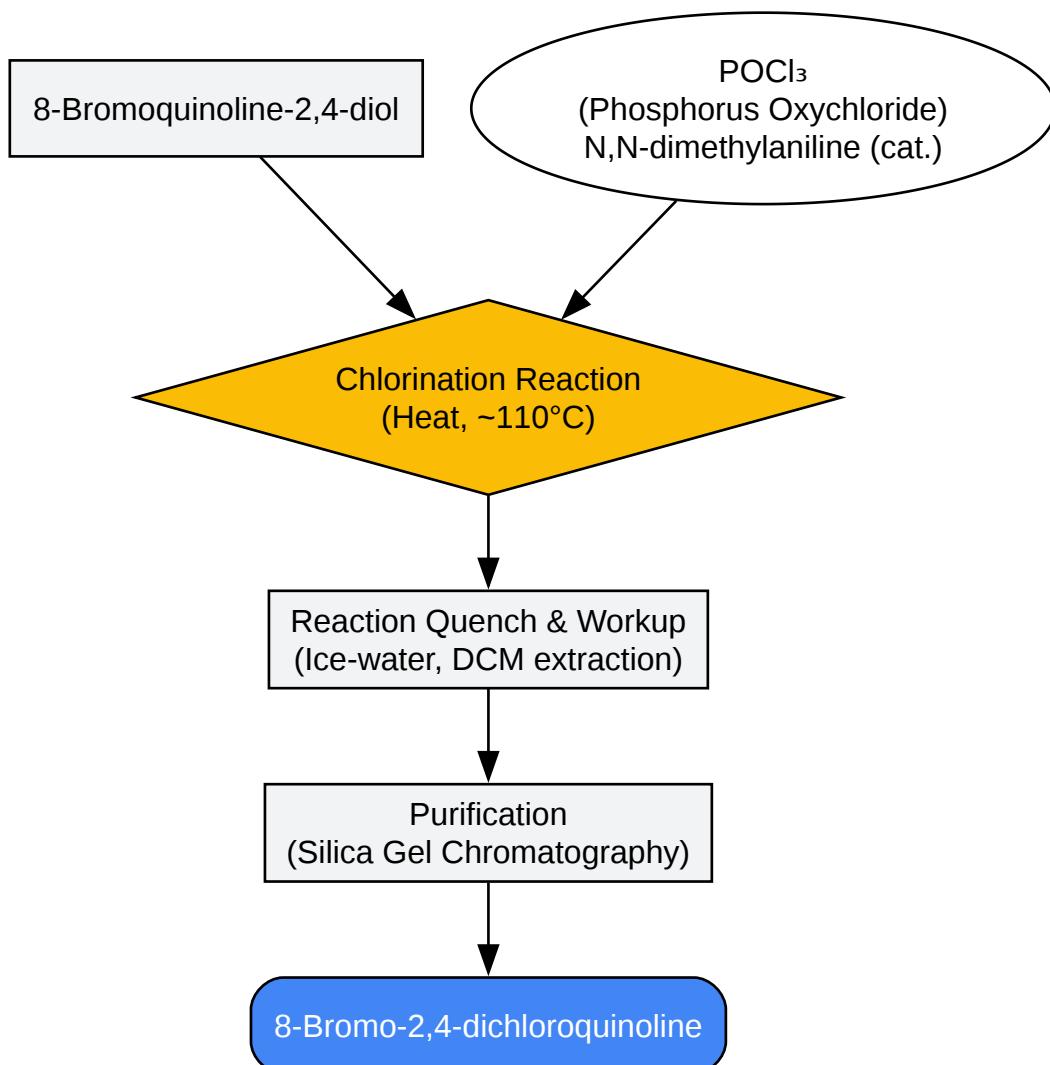
Introduction

8-Bromo-2,4-dichloroquinoline is a halogenated heterocyclic compound built upon the quinoline framework. As a trifunctionalized scaffold, it possesses three distinct reactive sites: two chlorine atoms at the 2- and 4-positions and a bromine atom at the 8-position. This unique substitution pattern makes it a highly valuable and versatile intermediate in the field of organic synthesis. Its strategic importance lies in its capacity for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, reactivity, and potential applications of this important building block.

Chemical Structure and Physicochemical Properties

The foundational structure of **8-Bromo-2,4-dichloroquinoline** consists of a quinoline ring system—a fusion of a benzene ring and a pyridine ring. The strategic placement of the three halogen atoms significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of **8-Bromo-2,4-dichloroquinoline**.


The key physicochemical properties of **8-Bromo-2,4-dichloroquinoline** are summarized in the table below. This data is essential for planning reactions, purification, and storage.

Property	Value	Source(s)
CAS Number	406204-86-2	[1] [2]
Molecular Formula	C ₉ H ₄ BrCl ₂ N	[1] [2] [3]
Molecular Weight	276.94 g/mol	[1] [2]
Appearance	Solid	[4]
Predicted Boiling Point	330.2 ± 24.0 °C	[4]
Storage Temperature	2-8°C, under inert gas	[4]
SMILES	C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl	[3]
InChI	InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H	[3]

Synthesis Pathway

The synthesis of **8-Bromo-2,4-dichloroquinoline** typically proceeds from the corresponding 8-bromo-2,4-dihydroxyquinoline (also known as 8-bromoquinoline-2,4-diol). The critical transformation is the conversion of the hydroxyl groups at the 2- and 4-positions into chloro groups. This is a standard and robust method for producing chloro-substituted quinolines and related heterocycles.

The most common and effective reagent for this double chlorination is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst. The reaction is driven by the formation of strong P-O bonds, which facilitates the replacement of the C-O bonds with C-Cl bonds. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

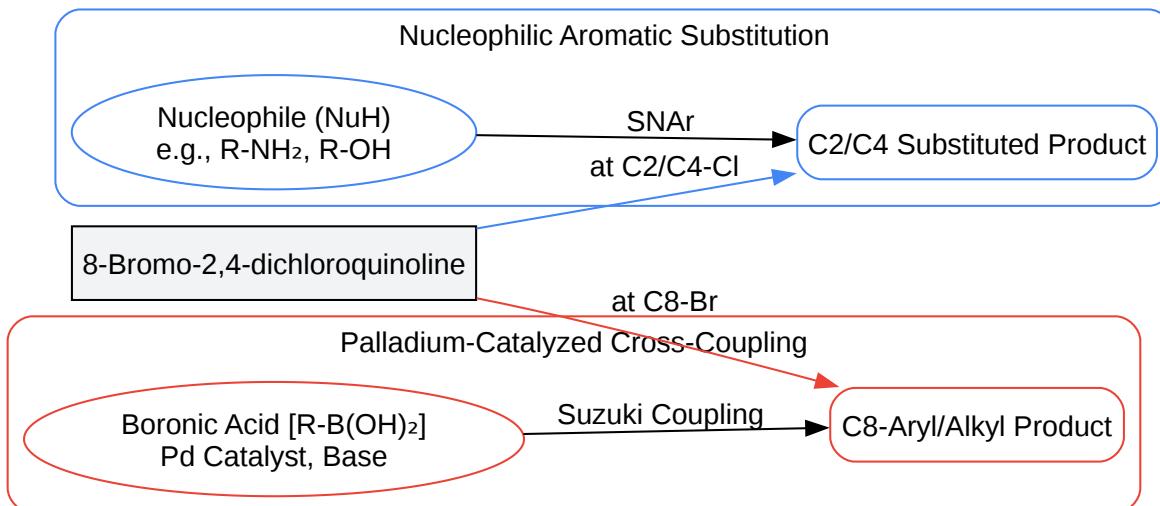
[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **8-Bromo-2,4-dichloroquinoline**.

Experimental Protocol: Synthesis from 8-Bromoquinoline-2,4-diol

This protocol is based on established methodologies for the chlorination of analogous hydroxy-heterocycles.[5]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoquinoline-2,4-diol (1 equivalent).


- Reagent Addition: Carefully add phosphorus oxychloride (POCl_3 , ~10-15 equivalents) to the flask. This is typically done in a fume hood due to the corrosive and reactive nature of POCl_3 . Add a catalytic amount of N,N-dimethylaniline (e.g., 0.3 equivalents).
- Heating: Heat the reaction mixture to reflux (approximately 110-130°C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl_3 . This is a highly exothermic process and must be done with caution.
- Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO_3 or NaOH solution) until it is slightly basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or petroleum ether and dichloromethane, to yield the pure **8-Bromo-2,4-dichloroquinoline**.^[5]

Reactivity and Chemical Transformations

The utility of **8-Bromo-2,4-dichloroquinoline** as a synthetic intermediate stems from the differential reactivity of its three halogen substituents.

- Nucleophilic Aromatic Substitution (SNAr) at C2 and C4: The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution by the electron-withdrawing nitrogen atom in the quinoline ring. This allows for the sequential and often selective introduction of various nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of building diverse compound libraries.
- Cross-Coupling Reactions at C8: The bromine atom at the 8-position is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira

couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, alkyl, or alkynyl groups.[6]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **8-Bromo-2,4-dichloroquinoline**.

A typical Suzuki coupling protocol on a similar quinoline core involves reacting the bromo-quinoline with a boronic acid in the presence of a palladium catalyst (like $\text{Pd}(\text{PPh}_3)_4$) and a base (such as K_2CO_3) in a solvent mixture like acetonitrile and water, with heating.[6]

Potential Applications in Research and Drug Development

While specific research applications for **8-Bromo-2,4-dichloroquinoline** are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Its potential can be inferred from studies on analogous quinoline and quinazoline structures.

- **Oncology and Kinase Inhibition:** The quinoline core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy.[7] Derivatives of substituted quinolines are investigated for their ability to inhibit key signaling pathways involved in tumor

growth and proliferation, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[8] The functional handles on **8-Bromo-2,4-dichloroquinoline** make it an ideal starting point for creating libraries of potential kinase inhibitors.

- Medicinal Chemistry Intermediate: Halogenated quinolines serve as key intermediates in the synthesis of a wide range of potential therapeutic agents. Studies on similar compounds suggest potential for development into antimicrobial, anticancer, and anti-inflammatory drugs.[7][9]
- Materials Science: The rigid, aromatic structure of the quinoline system, combined with the ability to introduce diverse functional groups, makes this compound a candidate for the development of functional materials. These materials could possess specific electronic or optical properties for use in organic electronics or as chemical sensors.[7]

Predicted and Related Spectroscopic Data

Definitive experimental spectra for **8-Bromo-2,4-dichloroquinoline** are not readily available in public databases. However, predicted data and data from analogous structures can provide valuable guidance for characterization.

Spectroscopic Data Type	Predicted/Related Information	Source/Comment
Mass Spectrometry (MS)	Predicted $[M+H]^+$: 275.89768	[3]
Predicted Monoisotopic Mass: 274.8904 Da		
¹ H NMR	Aromatic region (δ 7.0-9.0 ppm). The protons on the benzene ring would show characteristic splitting patterns influenced by the bromine and the fused pyridine ring.	Based on general principles and data for related compounds like 8-bromoquinoline. [10]
¹³ C NMR	Aromatic carbons would appear in the δ 110-160 ppm range. Carbons attached to halogens and nitrogen would be significantly shifted.	Based on general principles. [11]
Infrared (IR)	Characteristic peaks for C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm^{-1}), and C-Halogen stretching in the fingerprint region.	Based on general principles and data for related compounds.

Safety and Handling

As a halogenated aromatic compound, **8-Bromo-2,4-dichloroquinoline** should be handled with care, following standard laboratory safety procedures.

- Hazard Classification: Likely classified as an irritant. Similar compounds are noted to cause skin and serious eye irritation.[\[10\]](#)[\[12\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[\[12\]](#)[\[13\]](#)

- Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 406204-86-2 | MFCD15526788 | 8-Bromo-2,4-dichloroquinoline [aaronchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 8-bromo-2,4-dichloroquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 4. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 7. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [8-Bromo-2,4-dichloroquinoline chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524661#8-bromo-2-4-dichloroquinoline-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com